molecular formula C10H13N3O3 B14823521 5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine

5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine

Cat. No.: B14823521
M. Wt: 223.23 g/mol
InChI Key: JZFZDNAIUSVWNX-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Cyclopropoxy-N,N-dimethyl-2-aminopyridine .

Scientific Research Applications

5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve complex biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-2-nitropyridin-3-amine

InChI

InChI=1S/C10H13N3O3/c1-12(2)9-5-8(16-7-3-4-7)6-11-10(9)13(14)15/h5-7H,3-4H2,1-2H3

InChI Key

JZFZDNAIUSVWNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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